molecular formula C9H10FNO2 B1603049 Methyl 2-amino-2-(3-fluorophenyl)acetate CAS No. 742640-44-4

Methyl 2-amino-2-(3-fluorophenyl)acetate

Cat. No. B1603049
M. Wt: 183.18 g/mol
InChI Key: JMMKTQJIEJUDPW-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(3-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H10FNO2 . It is also known by other names such as “METHYL 2-AMINO-2-(3-FLUOROPHENYL)ACETATE” and "methyl D,L-3-fluoroglycine" .


Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-2-(3-fluorophenyl)acetate” is 183.18 g/mol . The InChI code for this compound is InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3 . The compound contains a chiral center, which means it exists in two enantiomeric forms that are mirror images of each other.


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(3-fluorophenyl)acetate” is a white crystalline solid with a melting point of 119-121°C. It is soluble in water, chloroform, and ethanol but slightly soluble in ether and benzene.

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds similar to Methyl 2-amino-2-(3-fluorophenyl)acetate often involves their synthesis and structural characterization. For instance, studies on fluorinated molecules, like ortho-fluorophenylglycine and related compounds, have explored their crystal structures and bonding characteristics (Burns & Hagaman, 1993). Such research can provide valuable insights into the physicochemical properties of these compounds, potentially influencing their reactivity and applications in further chemical transformations.

Biological Activities

Compounds structurally similar to Methyl 2-amino-2-(3-fluorophenyl)acetate have been investigated for various biological activities. For example, the study of amino acetate functionalized Schiff base organotin(IV) complexes has shown promise in anticancer applications. These complexes have been evaluated for their cytotoxicity against several human tumor cell lines, demonstrating significant potential as anticancer drugs (Basu Baul et al., 2009). This suggests that Methyl 2-amino-2-(3-fluorophenyl)acetate could also be explored for its potential in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents.

Analytical Applications

The development of fluorogenic reagents for the analysis of primary amines showcases another application area. Compounds like 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate have been utilized for the high-throughput analysis of amines and aminated carbohydrates, indicating that similar fluorinated compounds might be useful in analytical chemistry for the detection and quantification of biologically relevant molecules (Chen & Novotny, 1997).

Fluorination Techniques

Research into the electrochemical fluorination and radiofluorination of compounds provides insight into the synthetic applications of fluorinated compounds. Studies have demonstrated efficient methods for the incorporation of fluorine atoms into organic molecules, a key step in the development of pharmaceuticals and agrochemicals. This includes the synthesis of fluorinated analogs of existing compounds to improve their biological activity or physicochemical properties (Balandeh et al., 2017).

Safety And Hazards

The compound is classified as a combustible solid . It does not have a defined flash point . For safe handling, it is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-amino-2-(3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMKTQJIEJUDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626143
Record name Methyl amino(3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(3-fluorophenyl)acetate

CAS RN

742640-44-4
Record name Methyl amino(3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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